cis-2-(4-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid
Overview
Description
cis-2-(4-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid is a chiral compound with the molecular formula C14H16O3S and a molecular weight of 264.35 g/mol . It is characterized by the presence of a thiomethyl group attached to a benzoyl moiety, which is further connected to a cyclopentane ring bearing a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-(4-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid typically involves the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the introduction of a thiomethyl group to a benzoyl precursor. This can be achieved through a nucleophilic substitution reaction where a thiol reacts with a benzoyl chloride derivative under basic conditions.
Cyclopentane Ring Formation: The benzoyl intermediate is then subjected to a cyclization reaction to form the cyclopentane ring. This step may involve the use of a cyclopentane derivative and a suitable catalyst to facilitate the ring closure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
cis-2-(4-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The benzoyl moiety can be reduced to form a corresponding alcohol.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or anhydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as alcohols, amines, or acyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Ester, amide, or anhydride derivatives.
Scientific Research Applications
cis-2-(4-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-2-(4-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiomethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. The benzoyl moiety can also participate in binding interactions with proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
cis-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid: Similar structure but lacks the thiomethyl group.
trans-2-(4-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid: Stereoisomer with different spatial arrangement of substituents.
cis-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring instead of cyclopentane.
Uniqueness
cis-2-(4-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid is unique due to the presence of the thiomethyl group, which imparts distinct chemical reactivity and potential biological activity. The cis configuration also influences its stereochemistry and interactions with molecular targets .
Properties
IUPAC Name |
(1R,2S)-2-(4-methylsulfanylbenzoyl)cyclopentane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3S/c1-18-10-7-5-9(6-8-10)13(15)11-3-2-4-12(11)14(16)17/h5-8,11-12H,2-4H2,1H3,(H,16,17)/t11-,12+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZNUKRLXZYVMT-NWDGAFQWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2CCCC2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)C(=O)[C@H]2CCC[C@H]2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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